molecular formula C5FeN6O-2 B076958 Nitroferricyanide CAS No. 15078-28-1

Nitroferricyanide

Cat. No.: B076958
CAS No.: 15078-28-1
M. Wt: 215.94 g/mol
InChI Key: YEESUBCSWGVPCE-UHFFFAOYSA-N
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Mechanism of Action

Nitroferricyanide works by causing peripheral vasodilation through direct action on venous and arteriolar smooth muscle, thus reducing peripheral resistance. This action increases cardiac output by decreasing afterload and reduces aortal and left ventricular impedance .

Safety and Hazards

Nitroferricyanide is toxic by inhalation, in contact with skin, and if swallowed . It may cause pulmonary edema, central nervous system effects, and eye, skin, and respiratory tract irritation . Contact with acids liberates very toxic gas .

Future Directions

The future research direction for Nitroferricyanide is focused on the development of green and environmentally friendly nitrogen fixation technology . The exploration of high-efficiency nitrate reduction synthetic ammonia (NRA) technology is imperative for sustainable development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitroprusside can be synthesized by digesting a solution of potassium ferrocyanide in water with nitric acid, followed by neutralization with sodium carbonate . The reaction conditions involve careful control of temperature and pH to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, nitroprusside is produced by dissolving sodium nitroprusside in water to create a concentrated solution. Activated carbon is added to remove impurities, followed by filtration and freeze-drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Nitroprusside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with nitroprusside include strong alkalis like sodium hydroxide and reducing agents such as hemoglobin . The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving nitroprusside include nitric oxide, cyanmethemoglobin, and thiocyanate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitroprusside’s rapid onset and potent vasodilatory effects make it unique among vasodilators. Its ability to release nitric oxide and cyanide ions simultaneously provides a dual mechanism of action that is not seen in other similar compounds .

Properties

15078-28-1

Molecular Formula

C5FeN6O-2

Molecular Weight

215.94 g/mol

IUPAC Name

azanylidyneoxidanium;iron(2+);pentacyanide

InChI

InChI=1S/5CN.Fe.NO/c5*1-2;;1-2/q5*-1;+2;+1

InChI Key

YEESUBCSWGVPCE-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[O+].[Fe+2]

synonyms

Cyanonitrosylferrate
Disodium Salt Nitroprusside
Ketostix
Naniprus
Nipride
Nipruton
Nitriate
Nitroferricyanide
Nitropress
Nitroprussiat Fides
Nitroprusside
Nitroprusside, Disodium Salt
Nitroprusside, Disodium Salt, Dihydrate
Nitroprusside, Sodium
Sodium Nitroprusside

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitroferricyanide
Reactant of Route 2
Nitroferricyanide

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